1,3-Dithiolane

Description

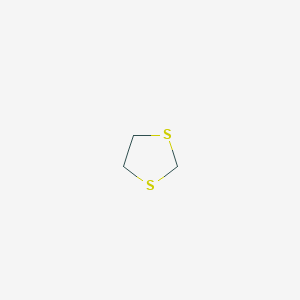

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S2/c1-2-5-3-4-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLSAISZLJGWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197473 | |

| Record name | 1,3-Dithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | 1,3-Dithiolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4829-04-3 | |

| Record name | 1,3-Dithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4829-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DITHIOLANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DITHIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341G58G6YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3-Dithiolanes from Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3-dithiolanes from aldehydes and ketones, a fundamental transformation in organic chemistry with significant applications in medicinal chemistry and drug development. The formation of 1,3-dithiolanes serves as a robust method for the protection of carbonyl groups, rendering them stable to a variety of reaction conditions. Furthermore, the resulting thioacetals are versatile intermediates for carbon-carbon bond formation. This document details the underlying reaction mechanism, explores a range of catalytic systems, presents quantitative data for comparative analysis, and provides representative experimental protocols.

Introduction

The protection of carbonyl functionalities is a critical strategy in the multi-step synthesis of complex organic molecules, particularly in the synthesis of natural products and active pharmaceutical ingredients.[1] 1,3-Dithiolanes are cyclic thioacetals that offer exceptional stability under both acidic and basic conditions, making them a preferred choice for protecting aldehydes and ketones.[1] The reaction, typically carried out by condensing a carbonyl compound with 1,2-ethanedithiol, is catalyzed by either Brønsted or Lewis acids.[2] The versatility of this protecting group is further highlighted by the numerous methods available for its subsequent cleavage to regenerate the parent carbonyl compound.[1][2][3][4][5]

Reaction Mechanism

The formation of a 1,3-dithiolane from an aldehyde or ketone proceeds through a reversible, acid-catalyzed pathway. The mechanism involves the initial activation of the carbonyl oxygen by a proton or a Lewis acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the sulfur atoms of 1,2-ethanedithiol to form a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a highly reactive sulfonium ion. Finally, an intramolecular attack by the second sulfur atom leads to the formation of the stable five-membered this compound ring.

Caption: Acid-catalyzed formation of a this compound.

Catalytic Systems for this compound Synthesis

A wide array of catalysts have been developed for the efficient synthesis of 1,3-dithiolanes, ranging from classical Brønsted and Lewis acids to solid-supported and recyclable catalysts. The choice of catalyst can significantly influence reaction times, yields, and chemoselectivity, particularly when dealing with substrates bearing multiple functional groups.

Brønsted Acid Catalysis

Brønsted acids are among the most common catalysts for dithioacetalization. Protic acids protonate the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack.

-

p-Toluenesulfonic acid (p-TsOH): A widely used, inexpensive, and effective catalyst. Often used in conjunction with silica gel to facilitate the reaction.[6]

-

Perchloric acid adsorbed on silica gel (HClO₄-SiO₂): An extremely efficient and reusable catalyst that promotes the reaction under solvent-free conditions at room temperature.[2][6]

-

Tungstophosphoric acid (H₃PW₁₂O₄₀): A highly selective catalyst that works well in the absence of a solvent.[2]

-

Brønsted acidic ionic liquids: Offer mild reaction conditions, high yields, and short reaction times, with the added benefit of being recyclable.[2][6]

Lewis Acid Catalysis

Lewis acids activate the carbonyl group by coordinating to the oxygen atom. This approach often provides high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones.

-

Metal Triflates (e.g., Sc(OTf)₃, Y(OTf)₃, Pr(OTf)₃): These are highly efficient and often recyclable catalysts that can achieve high chemoselectivity for the protection of aldehydes.[2][7]

-

Indium(III) chloride (InCl₃): An effective catalyst for the preparation of 1,3-dithiolanes from both aldehydes and ketones.[7]

-

Iodine (I₂): A mild and catalytic amount of iodine can effectively promote the formation of thioacetals.[2]

-

Tungstate Sulfuric Acid (TSA): A recyclable and environmentally benign catalyst for thioacetalization under solvent-free conditions.[8]

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O): Enables a mild and efficient solvent-free protocol for the conversion of aldehydes and ketones to their corresponding 1,3-dithiolanes.[9]

Quantitative Data on Catalytic Systems

The following table summarizes the performance of various catalytic systems for the synthesis of 1,3-dithiolanes from a selection of aldehydes and ketones.

| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Brønsted Acids | ||||||

| p-TsOH / Silica Gel | Benzaldehyde | Dichloromethane | Room Temp. | 1.5 h | 95 | [6] |

| HClO₄-SiO₂ | Cyclohexanone | Solvent-free | Room Temp. | 10 min | 98 | [2][6] |

| H₃PW₁₂O₄₀ | Benzaldehyde | Solvent-free | Room Temp. | 5 min | 98 | [2] |

| Acidic Ionic Liquid | 4-Chlorobenzaldehyde | Dichloromethane | Room Temp. | 30 min | 96 | [2][6] |

| Lewis Acids | ||||||

| Sc(OTf)₃ | Benzaldehyde | Dichloromethane | Room Temp. | 15 min | 98 | [7] |

| Y(OTf)₃ | 4-Nitrobenzaldehyde | Dichloromethane | Room Temp. | 30 min | 95 | [2] |

| InCl₃ | Cyclohexanone | Dichloromethane | Room Temp. | 2 h | 92 | [7] |

| Iodine (10 mol%) | Benzaldehyde | Dichloromethane | Room Temp. | 30 min | 95 | [2] |

| SnCl₂·2H₂O | 4-Methoxybenzaldehyde | Solvent-free | Room Temp. | 15 min | 96 | [9] |

| TSA (1 mol%) | Benzaldehyde | Solvent-free | 80 | 10 min | 95 | [8] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of 1,3-dithiolanes using different catalytic systems.

General Procedure using Perchloric Acid on Silica Gel (HClO₄-SiO₂)

This solvent-free method is highly efficient and environmentally friendly.[2][6]

-

To a mixture of the carbonyl compound (1 mmol) and 1,2-ethanedithiol (1.2 mmol), add perchloric acid adsorbed on silica gel (HClO₄-SiO₂, 0.02 g).

-

Stir the reaction mixture at room temperature for the time specified in the table above or until completion as monitored by TLC.

-

Upon completion, add diethyl ether (10 mL) to the reaction mixture and stir for 2 minutes.

-

Filter the mixture to remove the catalyst and wash the solid residue with diethyl ether (2 x 5 mL).

-

Combine the organic filtrates and wash with a 10% aqueous sodium hydroxide solution (10 mL), followed by water (10 mL), and finally brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

General Procedure using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) under Solvent-Free Conditions

This protocol offers a mild and efficient route for dithioacetalization.[9]

-

In a round-bottom flask, mix the aldehyde or ketone (1 mmol), 1,2-ethanedithiol (1.1 mmol), and SnCl₂·2H₂O (0.1 mmol).

-

Stir the mixture at room temperature for the appropriate time (typically 10-60 minutes).

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, add water (10 mL) and extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Caption: A generalized workflow for this compound synthesis.

Conclusion

The synthesis of 1,3-dithiolanes from aldehydes and ketones is a well-established and indispensable transformation in modern organic synthesis. The continuous development of new and improved catalytic systems, particularly those that are chemoselective, recyclable, and function under mild or solvent-free conditions, underscores the ongoing importance of this reaction. For researchers and professionals in drug development, a thorough understanding of the available methodologies for carbonyl protection via dithioacetalization is crucial for the efficient and successful synthesis of complex molecular targets. This guide provides a solid foundation for selecting the appropriate conditions and protocols for the preparation of 1,3-dithiolanes.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 6. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Rapid and Efficient Method for this compound Synthesis. (2006) | Ghanashyam Bez | 2 Citations [scispace.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dithiolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dithiolane, a five-membered sulfur-containing heterocycle, serves as a crucial building block and versatile protecting group in modern organic synthesis.[1] Its unique chemical stability and reactivity profile have established it as an indispensable tool in the synthesis of complex molecules, including natural products and pharmacologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and deprotection, and its application in contemporary drug discovery, with a focus on its role in the development of sigma receptor modulators and chiral compounds.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a characteristic odor. It is a cyclic thioether that is relatively stable to both acidic and basic conditions, making it an effective protecting group for carbonyl compounds.[1]

Data Presentation

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆S₂ | [2] |

| Molecular Weight | 106.21 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 183 °C | [1] |

| Density | 1.235 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.599 | |

| Solubility | Soluble in many organic solvents. | [1] |

| pKa of C-H at C2 | ~29 (for 2-phenyl-1,3-dithiane, indicative for dithiolanes) | [3] |

Spectral Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum of this compound is expected to show signals for the methylene protons of the dithiolane ring.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display peaks corresponding to the carbon atoms in the heterocyclic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic C-H stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum shows fragmentation patterns typical for small sulfur-containing heterocycles.

Chemical Synthesis and Reactivity

The primary application of this compound chemistry is the protection of carbonyl groups. The formation of the this compound ring from an aldehyde or ketone is a reversible process, offering a robust method to mask the reactivity of the carbonyl functionality during subsequent synthetic transformations.

Synthesis of 1,3-Dithiolanes

1,3-Dithiolanes are typically synthesized by the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol.[2] Various Lewis and Brønsted acids can be employed as catalysts.[4]

Deprotection of 1,3-Dithiolanes

The regeneration of the carbonyl group from a this compound can be achieved using a variety of reagents, often involving electrophilic species that have a high affinity for sulfur.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deprotection of a representative this compound.

Synthesis of 2-Methyl-2-phenyl-1,3-dithiolane

This protocol describes the synthesis of 2-methyl-2-phenyl-1,3-dithiolane from acetophenone and 1,2-ethanedithiol.

Materials:

-

Acetophenone (120 g, 1 mole)

-

1,2-Ethanedithiol (94 g, 1 mole)

-

Benzene (500 mL)

-

p-Toluenesulfonic acid (pTSA, trace amount)

-

Dilute sodium hydroxide solution (ice-cold)

-

Water

Procedure:

-

Dissolve acetophenone (120 g) and 1,2-ethanedithiol (94 g) in benzene (500 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Add a trace amount of p-toluenesulfonic acid to the solution.

-

Reflux the mixture for 16 hours, or until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the solution with ice-cold dilute sodium hydroxide solution, followed by water.

-

Reduce the volume of the organic layer under vacuum to obtain a viscous, colorless, or yellowish oil.

-

Purify the crude product by vacuum distillation to yield 2-methyl-2-phenyl-1,3-dithiolane as a colorless oil.

Deprotection of a this compound using N-Bromosuccinimide (NBS)

This protocol outlines a general procedure for the oxidative cleavage of 1,3-dithiolanes to the corresponding carbonyl compounds using N-bromosuccinimide.[5][6]

Materials:

-

This compound derivative

-

N-Bromosuccinimide (NBS)

-

Aqueous acetone or acetonitrile

-

Sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent for extraction

Procedure:

-

Dissolve the this compound derivative in a mixture of acetone and water (e.g., 9:1 v/v).

-

Add N-bromosuccinimide (typically 2-4 equivalents) to the solution portion-wise at room temperature while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

The this compound moiety is not only a protecting group but has also been recognized as a "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active molecules.[7]

Role in the Synthesis of Sigma Receptor Modulators

This compound derivatives have been instrumental in the development of novel ligands for sigma receptors, which are implicated in a range of neurological disorders.[8] The synthesis of these modulators often involves the preparation of a this compound-containing intermediate, which is then further functionalized to yield the final active compound.

Chiral Resolution of this compound Derivatives

The synthesis of chiral drugs often requires the separation of enantiomers. For this compound derivatives possessing a stereocenter, enantioselective High-Performance Liquid Chromatography (HPLC) is a common and effective method for chiral resolution.[7]

Conclusion

This compound and its derivatives are invaluable tools in organic synthesis, offering a reliable method for the protection of carbonyl groups and serving as a versatile scaffold in the design of new therapeutic agents. A thorough understanding of their physical and chemical properties, as well as the methodologies for their synthesis and manipulation, is essential for researchers and professionals in the fields of chemistry and drug development. The continued exploration of this compound chemistry is expected to lead to the discovery of novel synthetic strategies and the development of new and improved pharmaceuticals.

References

- 1. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ald6q.html [ursula.chem.yale.edu]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. This compound as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,3-Dithiolane Ring Opening and Cleavage Reactions

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dithiolane functional group is a cornerstone in modern organic synthesis, primarily serving as a robust protecting group for carbonyl compounds such as aldehydes and ketones. Its stability under both acidic and basic conditions makes it an invaluable tool in multistep syntheses, particularly in the development of complex pharmaceutical agents.[1][2] The regeneration of the parent carbonyl compound, a process known as deprotection or cleavage, is a critical step that requires a diverse array of methodologies to ensure high yields and compatibility with various functional groups present in the molecule. This technical guide provides a comprehensive overview of the core strategies for this compound ring opening and cleavage, with a focus on quantitative data, detailed experimental protocols, and logical workflows.

Core Strategies for this compound Deprotection

The cleavage of the this compound ring to regenerate the carbonyl functionality can be broadly categorized into three main approaches: oxidative cleavage, reductive cleavage, and acid-catalyzed hydrolysis. The choice of method depends on the overall molecular architecture, the presence of other sensitive functional groups, and the desired reaction conditions (e.g., neutral, acidic, or mild).

Oxidative Cleavage

Oxidative methods are among the most common for the deprotection of 1,3-dithiolanes. These reactions typically involve the oxidation of the sulfur atoms, which facilitates the subsequent hydrolysis to the carbonyl compound. A wide variety of oxidizing agents have been employed for this purpose.

A notable example of a solid-state oxidative deprotection involves the use of mercury(II) nitrate trihydrate.[1][2] This method is characterized by very short reaction times and high yields.[1] Another approach utilizes tert-butyl hydroperoxide (TBHP) in methanol, which offers an efficient and economically viable protocol for dethioacetalization under neutral conditions.[3] Furthermore, systems like poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been shown to be highly effective, providing excellent yields in minimal time.[4] The use of singlet molecular oxygen, generated from trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate, presents a mild method for the oxidative cleavage of C-S bonds at room temperature.[5]

Acid-Catalyzed Hydrolysis

While 1,3-dithiolanes are generally stable to many acidic conditions, specific acid-catalyzed protocols have been developed for their cleavage. One such method involves the use of a mixture of polyphosphoric acid (PPA) and acetic acid, which provides a mild and efficient means of deprotection.[6] Another strategy involves the initial oxidation of the 1,3-dithiane to its monosulfoxide, which can then undergo acid-catalyzed hydrolysis in excellent yields.[7]

Other Cleavage Methods

A variety of other reagents and conditions have been successfully applied to the cleavage of 1,3-dithiolanes. These include methods that do not strictly fall under the oxidative or acid-catalyzed categories. For instance, visible-light-induced cleavage of C-S bonds using iodine as a photocatalyst has been reported as an effective deprotection strategy.[8] Additionally, base-mediated fragmentation of 2-aryl-1,3-dithiolanes using LiHMDS can lead to the formation of dithiocarboxylates, which can be subsequently converted to dithioesters.[9]

Quantitative Data on this compound Cleavage

The efficiency of various deprotection methods can be compared through quantitative data such as reaction time, temperature, and yield. The following tables summarize the performance of selected reagents for the cleavage of 1,3-dithiolanes derived from various carbonyl compounds.

Table 1: Oxidative Deprotection of 1,3-Dithiolanes with Mercury(II) Nitrate Trihydrate in a Solventless System [1]

| Substrate (Carbonyl Precursor) | Time (min) | Yield (%) |

| Benzophenone | 2 | 98 |

| Acetophenone | 2 | 95 |

| 3-Nitrobenzaldehyde | 1 | 95 |

| 4-Methoxybenzaldehyde | 4 | 90 |

| Cyclohexanone | 3 | 92 |

Table 2: Oxidative Deprotection with PBBS and TBBDA in a Solventless System [4]

| Substrate (Carbonyl Precursor) | Reagent | Time (min) | Yield (%) |

| Benzophenone | TBBDA | 2 | 98 |

| Benzophenone | PBBS | 3 | 96 |

| 4-Chlorobenzaldehyde | TBBDA | 2 | 97 |

| 4-Chlorobenzaldehyde | PBBS | 3 | 95 |

| Cinnamaldehyde | TBBDA | 5 | 92 |

| Cinnamaldehyde | PBBS | 5 | 90 |

Table 3: Deprotection of 1,3-Dithiolanes and Dithianes with TBHP in Methanol [3]

| Substrate (Carbonyl Precursor) | Time (h) | Yield (%) |

| Acetophenone | 6 | 90 |

| Benzophenone | 8 | 92 |

| 3-Nitrobenzaldehyde | 4 | 95 |

| 4-Methoxybenzaldehyde | 7 | 88 |

| Cyclohexanone | 5 | 90 |

Table 4: Deprotection of 1,3-Dithianes and Dithiolanes with Polyphosphoric Acid and Acetic Acid [6]

| Substrate (Carbonyl Precursor) | Time (h) | Temperature (°C) | Yield (%) |

| 4-Methylacetophenone | 5 | 45 | 89 |

| 4-Methoxyacetophenone | 6 | 45 | 85 |

| Benzophenone | 8 | 45 | 92 |

| 3,4-Dimethoxybenzaldehyde | 3 | 25 | 95 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these deprotection strategies in a research and development setting.

General Procedure for Solid-Phase Deprotection with Mercury(II) Nitrate Trihydrate[1]

-

In a mortar, place the this compound derivative (1 mmol).

-

Add mercury(II) nitrate trihydrate (2 mmol).

-

Grind the mixture with a pestle at room temperature for the time specified in Table 1 (typically 1-4 minutes).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with ethanol or acetonitrile (5 mL).

-

Filter the mixture.

-

Evaporate the filtrate under reduced pressure.

-

If necessary, purify the resulting carbonyl compound by flash chromatography.

General Procedure for Oxidative Deprotection with TBHP in Methanol[3]

-

Dissolve the this compound or 1,3-dithiane derivative in methanol.

-

Add tert-butyl hydroperoxide (TBHP, 70% aqueous solution, 2 equivalents).

-

Reflux the mixture for the time indicated in Table 3.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

General Procedure for Deprotection with Polyphosphoric Acid and Acetic Acid[6]

-

To the 1,3-dithiane or this compound (50 mmol), add polyphosphoric acid (1-10 g) and acetic acid (2-10 drops).

-

Stir the mixture at the temperature specified in Table 4 (25-45 °C) for the indicated time (3-8 h).

-

Monitor the reaction by TLC.

-

Upon completion, add water to hydrolyze the polyphosphoric acid.

-

Extract the product with dichloromethane.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for key this compound deprotection strategies.

Caption: Workflow for the oxidative cleavage of 1,3-dithiolanes.

Caption: Workflow for the acid-catalyzed hydrolysis of 1,3-dithiolanes.

Caption: Workflow for the visible-light-induced cleavage of 1,3-dithiolanes.

References

- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]

- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. tandfonline.com [tandfonline.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,3-Dithiolane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and characterization of 1,3-dithiolane derivatives. Due to their prevalence as protecting groups in organic synthesis and as scaffolds in bioactive compounds, a thorough understanding of their spectroscopic properties is essential for researchers in synthetic chemistry and drug development.[1][2][3][4] This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this class of sulfur-containing heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, substitution patterns, and stereochemistry.[5]

¹H NMR Spectroscopy

The proton NMR spectra of 1,3-dithiolanes are characterized by signals arising from the methylene protons of the dithiolane ring and the protons of any substituents. The chemical shifts of the ring protons are influenced by the nature of the substituent at the C2 position.

Key Spectral Features:

-

C2-Proton: The proton at the C2 position, if present, typically appears as a singlet or a multiplet depending on the adjacent substituents. Its chemical shift is sensitive to the electronic environment.

-

C4 and C5 Methylene Protons: The four methylene protons on the C4 and C5 positions of the dithiolane ring often present as complex multiplets due to geminal and vicinal coupling. In simple, unsubstituted this compound, these protons give rise to a singlet.

Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| This compound | - | 3.0 (s, 4H, -SCH₂CH₂S-), 3.9 (s, 2H, -S-CH₂-S-) |

| 2-(3-Nitrophenyl)-1,3-dithiolane | CDCl₃ | 8.20 (s, 1H), 7.92 (m, 1H), 7.62 (d, 1H, J=8 Hz), 7.29 (t, 1H, J=8 Hz), 5.47 (s, 1H), 3.34 (m, 2H), 3.21 (m, 2H)[6] |

| 2-p-Tolyl-1,3-dithiane | CDCl₃ | 7.39, 7.35 (two d, 2H, J=8 Hz), 7.19 (d, 2H, J=7.8 Hz), 5.18 (s, 1H), 3.10–3.03 (m, 1H), 2.94–2.88 (m, 1H), 2.36 (s, 3H), 2.16–2.15 (m, 1H), 1.95–1.92 (m, 1H)[6] |

| Ethyl 1,3-dithiane-2-carboxylate | - | 1.31 (t, J=7.1 Hz, 3H), 2.10-2.20 (m, 2H), 2.85-2.95 (m, 4H), 4.25 (q, J=7.1 Hz, 2H), 4.53 (s, 1H)[7] |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information on the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms in the dithiolane ring are characteristic and are influenced by substitution.

Key Spectral Features:

-

C2 Carbon: The chemical shift of the C2 carbon is highly dependent on the nature of the substituents.

-

C4 and C5 Carbons: The C4 and C5 carbons of the dithiolane ring typically have similar chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| This compound | - | 35.1 (-SCH₂CH₂S-), 38.6 (-S-CH₂-S-) |

| 2-(3-Nitrophenyl)-1,3-dithiolane | CDCl₃ | 149.41, 144.68, 135.88, 130.58, 124.21, 124.12, 56.11, 41.65[6] |

| 2-p-Tolyl-1,3-dithiane | CDCl₃ | 138.30, 136.24, 129.45, 127.88, 51.23, 32.9, 25.16, 21.27[6] |

| 1,3-Dithiane | CDCl₃ | 25.1, 30.0, 32.2[8] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (typically 128 to 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling patterns, and integrals to elucidate the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the C-S bonds and identifying the functional groups of the substituents.

Key Spectral Features:

-

C-S Stretching: The characteristic C-S stretching vibrations for dithiolanes are typically weak and appear in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the dithiolane ring and any alkyl substituents are observed in the 2850-3000 cm⁻¹ region.

-

Substituent Functional Groups: The presence of other functional groups (e.g., C=O, O-H, N-H, C≡N) will give rise to their characteristic absorption bands.

Table 3: IR Spectroscopic Data for a Selected this compound Derivative

| Compound | Sample Phase | Characteristic Absorption Bands (ν, cm⁻¹) |

| 2-(3-Nitrophenyl)-1,3-dithiolane derivative | KBr | 3050, 2958, 1624, 1499, 1436, 1362[6] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest and place it in a solution cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption frequencies with known functional group vibrations to confirm the structure of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also offer structural insights through the analysis of fragmentation patterns.

Key Spectral Features:

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact ionized molecule provides the molecular weight of the compound.

-

Isotope Peaks: The presence of sulfur atoms results in a characteristic M+2 isotope peak with an abundance of approximately 4.4% for each sulfur atom relative to the M⁺ peak.

-

Fragmentation Pattern: The fragmentation of this compound derivatives often involves cleavage of the dithiolane ring and loss of substituents.

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Key m/z Values (Relative Intensity) |

| This compound-2-thione | Electron Ionization | 136 (M⁺), other fragments[9] |

| 2-(1,3-Dithiolan-2-ylidene)malononitrile | Electron Ionization | 168 (M⁺, 30%)[10] |

| 2-Cyano-2-(1,3-dithiolan-2-ylidene)acetamide | Electron Ionization | 200 (M⁺, 10%)[10] |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used for less volatile or more polar molecules.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the isotopic pattern to confirm the elemental composition (especially the number of sulfur atoms).

-

Propose fragmentation pathways to explain the observed fragment ions, which can help to confirm the structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, the dithiolane ring itself does not have a strong chromophore in the accessible UV-Vis region. However, the presence of chromophoric substituents will result in characteristic absorption bands.[11]

Key Spectral Features:

-

Substituent Chromophores: Aromatic rings, carbonyl groups, nitro groups, and other conjugated systems attached to the this compound ring will exhibit characteristic π → π* and n → π* transitions. The position and intensity of these absorptions can be influenced by the dithiolane ring.

Table 5: UV-Vis Spectroscopic Data for a Selected this compound Derivative

| Compound | Solvent | λmax (nm) |

| (1,4-dithiaspiro[4.5]decan-2-yl)methanol | - | 230[12] |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane, water). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorption (λmax).

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning.

-

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Determine the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Correlate the observed absorptions with the electronic transitions of the chromophores present in the molecule.

-

Experimental and Logical Workflow

The characterization of a newly synthesized this compound derivative typically follows a logical progression of spectroscopic analyses. The following diagram illustrates a general workflow.

Caption: General workflow for the spectroscopic characterization of this compound derivatives.

This guide provides the fundamental knowledge and practical protocols for the spectroscopic characterization of this compound derivatives. By systematically applying these techniques and integrating the data, researchers can confidently determine and confirm the structures of these important heterocyclic compounds.

References

- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 1,3-dithiane-2-carboxylate(20462-00-4) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound-2-thione [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. iris.unimore.it [iris.unimore.it]

Early Studies on the Reactivity of 1,3-Dithiolane: A Technical Guide

Introduction

The 1,3-dithiolane functional group, a five-membered heterocycle containing two sulfur atoms, has played a pivotal role in the advancement of organic synthesis. Early investigations into its reactivity, particularly during the 1960s and 1970s, unveiled its remarkable ability to serve as a masked carbonyl group and, more importantly, as an acyl anion equivalent. This concept, termed "umpolung" or reactivity inversion, revolutionized the way chemists approached the synthesis of complex organic molecules. This technical guide provides an in-depth analysis of the foundational studies on the reactivity of 1,3-dithiolanes, focusing on their synthesis, deprotonation and alkylation, ring-cleavage, and oxidation. Detailed experimental protocols from seminal pre-2000 literature are provided, along with quantitative data to offer a practical resource for researchers in organic chemistry and drug development.

Synthesis of 1,3-Dithiolanes (Thioacetalization)

The most common method for the synthesis of 1,3-dithiolanes is the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol. This reaction is typically reversible, and the removal of water is often necessary to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-dithiolane

A representative early procedure for the synthesis of a 2-substituted this compound is the reaction of benzaldehyde with 1,2-ethanedithiol.

Procedure: A mixture of benzaldehyde (10.6 g, 0.1 mol), 1,2-ethanedithiol (9.4 g, 0.1 mol), and p-toluenesulfonic acid monohydrate (0.5 g) in 100 mL of benzene is refluxed using a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization.

| Carbonyl Compound | Dithiol | Catalyst | Solvent | Yield (%) | Reference Year |

| Benzaldehyde | 1,2-Ethanedithiol | p-Toluenesulfonic acid | Benzene | >90 | (Representative pre-2000) |

| Cyclohexanone | 1,2-Ethanedithiol | Boron trifluoride etherate | Acetic Acid | ~85 | (Representative pre-2000) |

Deprotonation and the "Umpolung" of Carbonyl Reactivity

The groundbreaking work of E.J. Corey and D. Seebach in the 1960s and 1970s demonstrated that the C-2 proton of a 1,3-dithiane (a six-membered analogue) is sufficiently acidic to be removed by a strong base, such as n-butyllithium.[1][2][3] This generates a nucleophilic carbanion, a synthetic equivalent of an acyl anion, which can react with various electrophiles. While the initial work focused on 1,3-dithianes, the principles are applicable to 1,3-dithiolanes, with the caveat that the corresponding 2-lithio-1,3-dithiolanes are less stable and can undergo fragmentation.[4][5]

Logical Flow of the Corey-Seebach Reaction

Caption: The Corey-Seebach reaction pathway.

Experimental Protocol: Generation and Alkylation of a 2-Lithio-1,3-dithiane (from Corey and Seebach, 1975)[3][6]

Procedure: A solution of 2-phenyl-1,3-dithiane (1.96 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere is cooled to -30 °C. n-Butyllithium (1.1 equivalents in hexane) is added dropwise, and the mixture is stirred at -20 to -30 °C for 2 hours. The resulting solution of the 2-lithio derivative is then treated with an electrophile, such as an alkyl halide (e.g., methyl iodide, 1.1 equivalents). The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted with ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by chromatography.

| Dithiane/Dithiolane | Base | Electrophile | Product | Yield (%) | Reference |

| 2-Phenyl-1,3-dithiane | n-BuLi | Methyl Iodide | 2-Methyl-2-phenyl-1,3-dithiane | 95 | [3][6] |

| 1,3-Dithiane | n-BuLi | Benzyl Bromide | 2-Benzyl-1,3-dithiane | 90 | [3][6] |

Ring Cleavage (Deprotection)

To regenerate the carbonyl functionality, the this compound ring must be cleaved. Early methods for this deprotection often involved the use of heavy metal salts, such as mercuric chloride, which act as a soft Lewis acid to coordinate with the sulfur atoms and facilitate hydrolysis.[7]

Experimental Protocol: Hydrolysis of a this compound using Mercuric Chloride

Procedure: A solution of the 2,2-disubstituted-1,3-dithiolane (10 mmol) in a mixture of acetone and water (e.g., 9:1, 100 mL) is treated with mercuric chloride (2.2 equivalents) and calcium carbonate (2.2 equivalents). The mixture is stirred at room temperature for several hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with ammonium acetate solution and brine, dried, and concentrated to give the crude carbonyl compound, which can be purified by distillation or chromatography.

| Substrate | Reagent | Solvent | Product | Yield (%) | Reference Year |

| 2,2-Diphenyl-1,3-dithiolane | HgCl₂, CaCO₃ | Acetone/H₂O | Benzophenone | ~95 | (Representative pre-2000) |

| 2-Phenyl-1,3-dithiolane | Chloramine-T | Methanol/H₂O | Benzaldehyde | 92 | [7] |

Deprotection Workflow

Caption: Hydrolysis of a this compound.

Oxidation of 1,3-Dithiolanes

The sulfur atoms in the this compound ring can be selectively oxidized to sulfoxides and sulfones. Early studies often employed reagents like sodium metaperiodate for the controlled oxidation to the monosulfoxide. The resulting sulfoxides have their own unique reactivity and can be used in further synthetic transformations.

Experimental Protocol: Oxidation of a this compound to a Monosulfoxide

Procedure: A solution of the this compound (10 mmol) in methanol (50 mL) is cooled to 0 °C. A solution of sodium metaperiodate (1.1 equivalents) in water (20 mL) is added dropwise. The mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature. The precipitated sodium iodate is removed by filtration. The filtrate is concentrated, and the residue is extracted with an organic solvent. The organic layer is dried and concentrated to yield the sulfoxide, which can be purified by chromatography.

| Substrate | Oxidizing Agent | Solvent | Product | Yield (%) | Reference Year |

| 2-Phenyl-1,3-dithiolane | NaIO₄ | Methanol/H₂O | 2-Phenyl-1,3-dithiolane-1-oxide | ~90 | (Representative pre-2000) |

Oxidation Pathway

Caption: Stepwise oxidation of a this compound.

The early studies on the reactivity of 1,3-dithiolanes, spearheaded by the innovative concept of umpolung, fundamentally altered the landscape of organic synthesis. The ability to transform an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent opened up new avenues for carbon-carbon bond formation. The reliable methods for the synthesis, functionalization, and subsequent deprotection of 1,3-dithiolanes established them as robust and versatile intermediates. The foundational work detailed in this guide continues to be a cornerstone of modern synthetic strategy, demonstrating the enduring impact of these early investigations.

References

- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. volweb.utk.edu [volweb.utk.edu]

- 6. Generation and synthetic applications of 2-lithio-1,3-dithianes | Semantic Scholar [semanticscholar.org]

- 7. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]

The 1,3-Dithiolane Moiety: A Key Functional Group in Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-dithiolane functional group, a five-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3, is a noteworthy structural motif found in a variety of natural products. While its close relative, the 1,2-dithiolane ring, is more commonly reported in naturally occurring compounds, the this compound moiety also imparts significant biological activity to the molecules in which it is found. This technical guide provides a comprehensive overview of natural products containing the this compound core, with a focus on their isolation, biological activity, and mechanisms of action. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development efforts in this area.

Natural Products Featuring the Dithiolane Ring System

While the this compound ring is less prevalent in nature compared to its 1,2-isomer, several important natural products feature a dithiolane core. This guide will focus on key examples that have been the subject of scientific investigation, including nereistoxin (a 1,2-dithiolane), brugierol and isobrugierol (1,2-dithiolane-1-oxides), and asparagusic acid (a 1,2-dithiolane-4-carboxylic acid), as their biological activities and associated signaling pathways are well-documented and provide valuable insights for the broader class of dithiolane-containing compounds.

Nereistoxin: A Potent Insecticide from a Marine Annelid

Nereistoxin, a 1,2-dithiolane derivative, was first isolated from the marine annelid Lumbriconereis heteropoda.[1] It is a potent neurotoxin that has served as a lead compound for the development of a class of synthetic insecticides, including cartap, bensultap, and thiocyclam.[1][2]

Nereistoxin exerts its insecticidal effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1][3][4] This blockage of the nAChR ion channel disrupts cholinergic neurotransmission, leading to paralysis and death of the insect.[1][3] While nereistoxin itself is a weak inhibitor of acetylcholinesterase (AChE), some of its synthetic derivatives have been designed to also target this enzyme.[5][6]

The interaction of nereistoxin with the nAChR is complex. It has been shown to bind to the non-competitive blocker (NCB) site of the receptor.[3] The disulfide bond within the dithiolane ring is not essential for its antagonist activity, as synthetic analogs where the disulfide is replaced by a methylene group still exhibit activity, albeit with lower affinity.[7][8]

Table 1: Quantitative Bioactivity Data for Nereistoxin and Its Derivatives

| Compound | Target Organism/Enzyme | Bioassay | Endpoint | Value | Reference(s) |

| Nereistoxin | Mythimna separata (Oriental armyworm) | Topical application | LC50 (48h) | 150.71 µg/mL | [5] |

| Nereistoxin | Human Acetylcholinesterase (AChE) | In vitro enzyme inhibition (Ellman's method) | IC50 | Weak inhibitor, specific value not determined | [5][6] |

| Nereistoxin Derivative 7f | Mythimna separata | Topical application | LC50 (48h) | 136.86 µg/mL | [5] |

| Cartap | Apis mellifera (Honeybee) nAChR | Radioligand displacement assay | Ki | Potent displacer of [3H]thienylcyclohexylpiperidine | [3] |

| Nereistoxin | Human α4β2 nAChR | Radioligand displacement assay | IC50 | ~1000-fold higher than nicotine | [7] |

Brugierol and Isobrugierol: Bioactive Compounds from Mangrove Plants

Brugierol and its diastereomer, isobrugierol, are 1,2-dithiolane-1-oxides isolated from the mangrove plant Bruguiera gymnorrhiza.[9][10] These compounds have demonstrated interesting activities related to cellular stress response and inflammation.

Brugierol and isobrugierol have been shown to activate the antioxidant response element (ARE) and inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10][11] The ARE is a key regulatory element in the expression of a battery of cytoprotective genes, while the NF-κB pathway is a central regulator of inflammation.

The activation of ARE by these compounds suggests a potential role in cellular defense against oxidative stress.[9][10] Their inhibition of the NF-κB pathway points to anti-inflammatory properties.[9][10] Isobrugierol is generally more potent than brugierol in these assays.

Table 2: Quantitative Bioactivity Data for Brugierol and Isobrugierol

| Compound | Target Pathway/Enzyme | Bioassay | Endpoint | Value | Reference(s) |

| Brugierol | Antioxidant Response Element (ARE) | ARE-luciferase reporter assay | EC50 | 3.7 µM | [9][10][11] |

| Isobrugierol | Antioxidant Response Element (ARE) | ARE-luciferase reporter assay | EC50 | 1.8 µM | [9][10][11] |

| Brugierol | NF-κB | NF-κB-luciferase reporter assay | IC50 | 85.0 µM | [9][10][11] |

| Isobrugierol | NF-κB | NF-κB-luciferase reporter assay | IC50 | 14.5 µM | [9][10][11] |

| Brugierol | Cyclooxygenase-2 (COX-2) | Enzyme inhibition assay | IC50 | 6.1 µM | [11] |

Asparagusic Acid: A Unique Dithiolane from Asparagus

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a unique sulfur-containing compound found in asparagus (Asparagus officinalis).[12][13][14] It is known to be the precursor to the characteristic odor of urine after consuming asparagus.[14] Beyond this well-known effect, asparagusic acid and its derivatives exhibit a range of biological activities.

Asparagusic acid has been reported to possess nematicidal, plant growth inhibitory, and, more recently, cytotoxic and antiparasitic activities.[2][10][15] Its structural similarity to α-lipoic acid, a cofactor in mitochondrial dehydrogenases, suggests that it may interfere with cellular metabolism.[14][16]

Recent studies have shown that asparagusic acid can inhibit the viability of Echinococcus multilocularis germinal cells with an IC50 of 18.57 µM and induce apoptosis.[10] Extracts from asparagus containing this and other compounds have also demonstrated cytotoxic effects against human cancer cell lines.[15][17]

Table 3: Quantitative Bioactivity Data for Asparagusic Acid and Related Extracts

| Compound/Extract | Target Organism/Cell Line | Bioassay | Endpoint | Value | Reference(s) |

| Asparagusic Acid | Echinococcus multilocularis germinal cells | Cell viability assay | IC50 | 18.57 ± 0.91 µM | [10] |

| Asparagusic Acid | Echinococcus multilocularis metacestode vesicles | Phosphoglucose isomerase (PGI) release | EC50 | 26.12 ± 4.50 µM | [10] |

| Asparagusic Acid | Echinococcus multilocularis metacestode vesicles | γ-glutamyl transpeptidase (γ-GGT) release | EC50 | 25.10 ± 1.98 µM | [10] |

| Asparagus acutifolius rhizome extract | HCT-116 (colon cancer) cells | Cytotoxicity assay | IC50 (48h) | 45.14 µg/mL | [15] |

| Asparagus acutifolius rhizome extract | HepG2 (liver cancer) cells | Cytotoxicity assay | IC50 (48h) | 45.14 µg/mL | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Isolation of Brugierol and Isobrugierol from Bruguiera gymnorrhiza

This protocol is adapted from the general principles of natural product isolation.

-

Extraction: Air-dried and powdered flowers of Bruguiera gymnorrhiza are extracted exhaustively with chloroform (CHCl3) at room temperature.

-

Solvent Partitioning: The resulting crude chloroform extract is concentrated under reduced pressure and then partitioned between n-hexane and 90% aqueous methanol. The methanol layer is further partitioned with chloroform.

-

Chromatography: The bioactive chloroform fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions showing activity in a preliminary bioassay (e.g., NF-κB inhibition) are further purified by repeated column chromatography and preparative thin-layer chromatography (TLC) to yield pure brugierol and isobrugierol.

-

Structure Elucidation: The structures of the isolated compounds are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, and by comparison with published data.[9][10]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and screen for inhibitors.[1][8][18][19]

-

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0).

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

-

14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

-

AChE solution (e.g., 1 U/mL) in phosphate buffer.

-

-

Assay Procedure (in a 96-well plate):

-

Blank: 170 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.

-

Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Mix the components (except ATCI) in the wells and incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of 14 mM ATCI solution to all wells except the blank to start the reaction.

-

Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculation: The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. The IC50 value can be determined by plotting the percentage of inhibition against different concentrations of the test compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway.[3][5][6][7][20]

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Compound Treatment and Stimulation:

-

After 24 hours, treat the cells with various concentrations of the test compound (e.g., brugierol, isobrugierol) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer to lyse the cells and release the luciferases.

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to an opaque 96-well plate.

-

Use a dual-luciferase reporter assay system and a luminometer to measure the luminescence from both firefly and Renilla luciferases sequentially in each well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.

-

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of Nereistoxin at the cholinergic synapse.

References

- 1. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bowdish.ca [bowdish.ca]

- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and Safety of Asparagusic Acid against Echinococcus multilocularis In Vitro and in a Murine Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Asparagusic acid - Wikipedia [en.wikipedia.org]

- 13. The Smell of Asparagus Urine – Part 2 - ChemistryViews [chemistryviews.org]

- 14. repository.library.noaa.gov [repository.library.noaa.gov]

- 15. mdpi.com [mdpi.com]

- 16. Asparagusic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Lewis Acid-Catalyzed Formation of 1,3-Dithiolanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Lewis acid-catalyzed formation of 1,3-dithiolanes, a crucial reaction in organic synthesis for the protection of carbonyl functionalities. This document details the underlying mechanisms, presents a comparative analysis of various Lewis acid catalysts, and offers detailed experimental protocols for key methodologies.

Introduction

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the synthesis of natural products and active pharmaceutical ingredients.[1] 1,3-dithiolanes are widely employed as protecting groups due to their stability under both acidic and basic conditions and the relative ease of their subsequent deprotection to regenerate the carbonyl group.[1] The formation of 1,3-dithiolanes is typically achieved through the condensation of a carbonyl compound with 1,2-ethanedithiol, a reaction that is efficiently catalyzed by Lewis acids.[2]

Lewis acid catalysis activates the carbonyl group, enhancing its electrophilicity and facilitating the nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol.[2] A diverse range of Lewis acids have been successfully utilized for this transformation, offering varying degrees of reactivity, selectivity, and substrate compatibility. This guide will explore the nuances of this important reaction, providing the necessary information for its successful implementation in a research and development setting.

Reaction Mechanism and Catalytic Cycle

The Lewis acid-catalyzed formation of a 1,3-dithiolane from a carbonyl compound and 1,2-ethanedithiol proceeds through a well-established mechanistic pathway. The catalytic cycle can be summarized in the following key steps:

-

Activation of the Carbonyl Group: The Lewis acid (LA) coordinates to the oxygen atom of the carbonyl group. This coordination withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack.[2]

-

Formation of the Hemithioacetal Intermediate: One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate.

-

Activation of the Hydroxyl Group: The Lewis acid then coordinates to the hydroxyl group of the hemithioacetal intermediate, transforming it into a good leaving group (e.g., coordinated water).

-

Intramolecular Cyclization: The second sulfur atom of the dithiol moiety performs an intramolecular nucleophilic attack on the carbon atom, displacing the activated hydroxyl group.

-

Proton Transfer and Catalyst Regeneration: A final proton transfer step yields the this compound product and regenerates the Lewis acid catalyst, allowing it to re-enter the catalytic cycle.

Caption: Generalized mechanism of Lewis acid-catalyzed this compound formation.

Data Presentation: A Comparative Analysis of Lewis Acid Catalysts

The choice of Lewis acid catalyst can significantly impact the efficiency, selectivity, and substrate scope of this compound formation. Below is a summary of the performance of several commonly employed Lewis acids for the protection of various aldehydes and ketones.

| Catalyst | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reference |

| SnCl₂·2H₂O | Benzaldehyde | Neat | RT | 10 min | 95 | 10 | [3] |

| 4-Chlorobenzaldehyde | Neat | RT | 15 min | 96 | 10 | [3] | |

| 4-Nitrobenzaldehyde | Neat | RT | 20 min | 94 | 10 | [3] | |

| Cinnamaldehyde | Neat | RT | 15 min | 92 | 10 | [3] | |

| Cyclohexanone | Neat | RT | 30 min | 90 | 10 | [3] | |

| Acetophenone | Neat | RT | 45 min | 88 | 10 | [3] | |

| InCl₃ | Benzaldehyde | CH₂Cl₂ | RT | 15 min | 95 | 5 | [3] |

| 4-Methoxybenzaldehyde | CH₂Cl₂ | RT | 20 min | 94 | 5 | [3] | |

| Heptanal | CH₂Cl₂ | RT | 30 min | 90 | 5 | [3] | |

| Cyclohexanone | CH₂Cl₂ | RT | 2 h | 85 | 5 | [3] | |

| Acetophenone | CH₂Cl₂ | RT | 3 h | 82 | 5 | [3] | |

| Sc(OTf)₃ | Benzaldehyde | CH₂Cl₂ | RT | 5 min | 98 | 1 | [4] |

| 4-Nitrobenzaldehyde | CH₂Cl₂ | RT | 10 min | 96 | 1 | [4] | |

| Dodecanal | CH₂Cl₂ | RT | 15 min | 95 | 1 | [4] | |

| Cyclohexanone | CH₂Cl₂ | RT | 1 h | 92 | 1 | [4] | |

| Acetophenone | CH₂Cl₂ | RT | 2 h | 90 | 1 | [4] | |

| Tungstate Sulfuric Acid | Benzaldehyde | Neat | 80 | 15 min | 98 | 2.5 | [2] |

| 4-Chlorobenzaldehyde | Neat | 80 | 20 min | 95 | 2.5 | [2] | |

| Cyclohexanone | Neat | 80 | 30 min | 92 | 2.5 | [2] | |

| Acetophenone | Neat | 80 | 45 min | 90 | 2.5 | [2] |

Experimental Protocols

General Procedure for SnCl₂·2H₂O-Catalyzed Thioacetalization under Solvent-Free Conditions[3]

-

To a 25 mL round-bottom flask, add the carbonyl compound (1.0 mmol) and 1,2-ethanedithiol (1.2 mmol).

-

Add SnCl₂·2H₂O (0.1 mmol, 10 mol%) to the mixture.

-

Stir the resulting mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add water (10 mL) to the reaction mixture and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure this compound.

General Procedure for InCl₃-Catalyzed Thioacetalization in Dichloromethane[3]

-

In a 25 mL round-bottom flask, dissolve the carbonyl compound (1.0 mmol) in dichloromethane (5 mL).

-

Add 1,2-ethanedithiol (1.1 mmol) to the solution.

-

Add anhydrous InCl₃ (0.05 mmol, 5 mol%) to the reaction mixture.

-

Stir the solution at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the desired this compound.

General Procedure for Sc(OTf)₃-Catalyzed Chemoselective Thioacetalization[4]

-

To a solution of an aldehyde (1.0 mmol) and a ketone (1.0 mmol) in dichloromethane (5 mL) in a 25 mL round-bottom flask, add 1,2-ethanedithiol (1.05 mmol).

-

Add Sc(OTf)₃ (0.01 mmol, 1 mol%) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Carefully monitor the reaction by TLC to ensure the selective conversion of the aldehyde.

-

Upon complete consumption of the aldehyde, quench the reaction by adding water (10 mL).

-

Extract the mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL), and then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the product corresponding to the aldehyde-derived this compound by column chromatography on silica gel.

Logical Workflow for Catalyst Selection

The selection of an appropriate Lewis acid catalyst is critical for the successful synthesis of 1,3-dithiolanes, especially when dealing with complex substrates possessing multiple functional groups. The following workflow provides a logical approach to catalyst selection based on key reaction parameters.

Caption: Decision workflow for selecting a Lewis acid catalyst.

Conclusion

The Lewis acid-catalyzed formation of 1,3-dithiolanes is a robust and versatile method for the protection of carbonyl compounds. A wide array of Lewis acids can effectively catalyze this transformation, each with its own set of advantages regarding reaction conditions, chemoselectivity, and substrate compatibility. By understanding the reaction mechanism and considering the specific requirements of the synthetic target, researchers can select the optimal catalyst and conditions to achieve high yields and purity. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the practical application of this important synthetic methodology in the fields of chemical research and drug development.

References

An In-depth Technical Guide on the Conformation and Stereochemistry of Substituted 1,3-Dithiolanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dithiolane scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science. The stereochemistry and conformational preferences of substituted 1,3-dithiolanes profoundly influence their biological activity and physical properties. This guide provides a comprehensive overview of the conformational analysis and stereochemical assignment of these important molecules. It details the fundamental principles of their three-dimensional structure, summarizes key quantitative data from experimental and computational studies, and outlines the detailed methodologies used for their characterization.

Introduction to the this compound Ring

The this compound is a five-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3. This ring system is not planar and exhibits significant flexibility, leading to a complex conformational landscape. The puckering of the ring is a result of minimizing torsional strain and non-bonded interactions. Understanding the conformational equilibrium is paramount for predicting molecular interactions, particularly in the context of drug design where specific conformations are often required for binding to biological targets.

The primary modes of puckering in five-membered rings are described by two principal conformations: the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry) . In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformations are not static but are in a dynamic equilibrium, interconverting through a low-energy process known as pseudorotation .

Conformational Analysis of Substituted 1,3-Dithiolanes

The conformational preference of a substituted this compound is dictated by the nature and position of the substituents. Steric and electronic effects play a significant role in determining the lowest energy conformer. The anomeric effect, a stereoelectronic effect, can also influence the conformational equilibrium when an electronegative substituent is present at the C2 position.

Pseudorotation Pathway

The interconversion between the various envelope and half-chair conformations of the this compound ring occurs via a continuous, low-energy pathway known as the pseudorotation circuit. This pathway can be visualized as a continuous deformation of the ring through a series of intermediate conformations.

Caption: Pseudorotation circuit of the this compound ring.

Quantitative Conformational Data